L-Valine, L-alanyl-, methyl ester
Description
Significance of Dipeptide Methyl Esters in Biomolecular Studies
Dipeptide methyl esters, such as L-alanyl-L-valine methyl ester, represent the smallest peptide units that still retain key characteristics of the peptide bond and stereochemical complexity. Their significance in biomolecular studies is multifaceted. They are often used as building blocks in the stepwise synthesis of larger, more complex peptides. nih.gov
From a biological perspective, peptides containing C-terminal methyl esters are valuable tools for investigating specific biological pathways. nih.gov For example, they are used to study protein prenylation, a post-translational modification crucial for the function of many proteins. nih.gov The presence of the methyl ester at the C-terminus can increase the hydrophobicity of the peptide, which facilitates its permeability across cellular membranes, a useful property for various biological applications. nih.gov Furthermore, the study of simple dipeptide esters provides insight into solute-solute and solute-solvent interactions in aqueous solutions, which is fundamental to understanding the behavior of larger biomolecules like proteins. researchgate.net The physical and chemical behavior of these smaller molecules, including their density and compressibility in solution, offers a model for the more complex interactions governing protein folding and function. researchgate.net
Stereochemical Considerations in L-Amino Acid-Derived Peptides
Stereochemistry is a critical factor in the function of biological molecules. With the exception of glycine, all proteinogenic amino acids are chiral, and they naturally exist almost exclusively in the L-configuration. libretexts.orgcsbsju.eduwikipedia.org This inherent chirality is fundamental to the structure and function of peptides and proteins. The specific three-dimensional arrangement of atoms in L-amino acids dictates how peptides fold and interact with other chiral molecules, such as receptors and enzymes. csbsju.edu
In the compound L-Valine, L-alanyl-, methyl ester, both constituent amino acids, alanine (B10760859) and valine, are specified as the L-enantiomer. This defines the absolute configuration at the two chiral alpha-carbons. The precise spatial orientation of the side chains—the methyl group of alanine and the isopropyl group of valine—is therefore fixed. This stereochemical purity is essential because biological systems are highly stereospecific. A dipeptide composed of D-amino acids, for example, would not be recognized by the same enzymes or receptors as its L-counterpart and would likely be biologically inactive or exhibit different activity. csbsju.edubbk.ac.uk Therefore, controlling the stereochemistry during synthesis is paramount for creating biologically relevant peptide molecules.
Historical Context of Protected Amino Acid Esters in Synthetic Chemistry
The synthesis of peptides is a complex process that requires the strategic use of protecting groups to prevent unwanted side reactions. The history of peptide synthesis is intertwined with the development of these protecting group strategies. The very first synthesis of a peptide was reported in 1901 by Emil Fischer and Ernest Fourneau. nih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz) group, the first readily removable Nα-protecting group, which marked a new era in peptide chemistry. nih.govwikipedia.org
Carboxyl groups are commonly protected as simple esters, such as methyl or benzyl (B1604629) esters. libretexts.org These ester groups are relatively easy to introduce and can be removed under mild conditions, for instance, by hydrolysis with aqueous NaOH. libretexts.org The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field. masterorganicchemistry.compeptide.com This technique involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of Nα-protected amino acids. peptide.com Early SPPS methods often utilized the tert-butyloxycarbonyl (Boc) group for N-terminal protection in conjunction with a benzyl ester linkage to the resin. nih.gov Later, the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Louis Carpino in 1970, offered an alternative that could be removed under mild basic conditions, providing greater flexibility and orthogonality in protecting group strategies. nih.govmasterorganicchemistry.com Throughout this evolution, the use of amino acid methyl esters has remained a fundamental tactic in both solution-phase and solid-phase peptide synthesis. libretexts.orgnih.gov
Physicochemical Properties
The table below outlines key physicochemical properties of the constituent amino acid methyl esters of this compound. Data for the dipeptide ester itself is limited, but its properties can be extrapolated from its components.
| Property | L-Alanine methyl ester hydrochloride | L-Valine methyl ester hydrochloride |
| Synonym | (S)-2-Aminopropionic acid methyl ester hydrochloride | Methyl (S)-2-amino-3-methylbutanoate hydrochloride |
| CAS Number | 2491-20-5 sigmaaldrich.com | 6306-52-1 sigmaaldrich.com |
| Molecular Formula | C₄H₉NO₂ · HCl sigmaaldrich.com | C₆H₁₃NO₂ · HCl sigmaaldrich.com |
| Molecular Weight | 139.58 g/mol sigmaaldrich.com | 167.63 g/mol sigmaaldrich.com |
| Melting Point | 109-111 °C sigmaaldrich.com | 171-173 °C sigmaaldrich.com |
| Form | Crystals sigmaaldrich.com | Crystals sigmaaldrich.com |
| Application | Peptide Synthesis sigmaaldrich.com | Peptide Synthesis sigmaaldrich.com |
This table is based on data for the hydrochloride salts of the individual amino acid methyl esters.
Research Findings on Related Compounds
Detailed studies on the individual amino acid methyl esters provide insight into their behavior and utility.
L-Alanine methyl ester: Research has explored its use in the synthesis of various organic compounds and its physicochemical properties in aqueous solutions. researchgate.netorgsyn.org It serves as a common starting material in synthetic organic chemistry. orgsyn.orgnih.gov
L-Valine methyl ester: This compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals, such as valsartan. google.com It is also used in studies of ergogenic aids, which aim to enhance physical performance. chemsrc.com The biodegradation of L-valine alkyl esters has also been investigated, showing that properties like lipophilicity can influence their environmental persistence. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-aminopropanoylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERNNXIGSVLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Derivatization of L Valine, L Alanyl , Methyl Ester Systems
Hydrolytic Stability and Ester Saponification Kinetics in Research Contexts
The stability of the methyl ester group in L-Valine, L-alanyl-, methyl ester is a critical parameter, particularly in aqueous environments typical of biochemical studies. The ester is susceptible to hydrolysis, a reaction that can be either acid- or base-catalyzed (saponification), yielding the corresponding carboxylate. While direct kinetic data for this specific dipeptide ester is not extensively documented, its behavior can be inferred from studies on similar amino acid methyl esters and dipeptides. vulcanchem.com Generally, methyl esters of amino acids are prone to hydrolysis and require storage at low temperatures (2–8°C) to ensure stability. vulcanchem.com
The rate of saponification, or alkaline hydrolysis, is a key consideration. This second-order reaction is first order with respect to both the ester and the base. egyankosh.ac.in Kinetic studies of the saponification of various esters have been conducted to determine rate data and thermodynamic parameters, which are influenced by factors such as solvent systems. For instance, saponification processes are generally faster in dioxane-water, DMSO-water, and DMF-water systems compared to alcohol-water systems. niscpr.res.in
Modification of the N-terminal amino group significantly impacts the rate of ester hydrolysis. Studies on various amino acid methyl esters reveal that N-substitution can either accelerate or decelerate the saponification rate.
N-acetylation, for example, has been shown to have a variable effect, in some cases slightly increasing and in others decreasing the rate of saponification compared to the unsubstituted ester. cdnsciencepub.com In contrast, N-methylation typically leads to a marked reduction in the hydrolysis rate, by as much as a factor of ten, depending on the steric bulk of the amino acid side-chain. cdnsciencepub.com This rate reduction is attributed in part to solvation effects, as N-methylation results in an increase in both the enthalpy (ΔH) and entropy (ΔS) of activation. cdnsciencepub.com The presence of charged groups also plays a role; the cationic form of an amino acid ester can be hydrolyzed much faster than the uncharged form. cdnsciencepub.com
The table below summarizes the general effects of N-substitution on the saponification rates of amino acid methyl esters, which provides a framework for understanding the behavior of this compound.
| N-Substitution | General Effect on Saponification Rate | Influencing Factors |
| None (Free Amine) | Baseline rate | pH, charge state |
| N-Acetylation | Slight increase or decrease | Amino acid side-chain |
| N-Methylation | Significant decrease (up to 10-fold) | Steric hindrance, solvation effects |
This table illustrates generalized findings from studies on various amino acid methyl esters and provides an inferred model for this compound. cdnsciencepub.com
The cleavage of the ester bond in dipeptide esters like this compound proceeds through well-established hydrolytic mechanisms. In alkaline conditions (saponification), the reaction typically involves a nucleophilic attack by a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate.
Mechanistic studies have also revealed more complex pathways. For instance, the presence of certain functional groups within the peptide can influence the cleavage mechanism. Histidine-containing dipeptides have been shown to facilitate enantioselective ester cleavage at micellar interfaces. acs.org In some cases, intramolecular assistance can occur. The neighboring hydroxyl group in certain esters can provide anchimeric assistance, accelerating the saponification process. niscpr.res.in Conversely, intramolecular hydrogen bonding in some monoesters can lead to a less solvated transition state, thereby lowering the rate of saponification. niscpr.res.in In specific research contexts, mild and selective methods for ester hydrolysis, such as using trimethyltin (B158744) hydroxide, have been developed to avoid side reactions or to achieve chemoselective cleavage in complex molecules. researchgate.net
Modifications of Amino and Carboxyl Termini for Research Probes
The N- and C-termini of this compound are primary targets for chemical modification to generate probes for studying biological systems. These modifications can alter the peptide's properties, such as its conformation, binding affinity, or stability, or can introduce reporter groups for detection.
N-Terminus Modification: The free amino group is a nucleophile and can be readily acylated. This is the basis for introducing a wide range of functionalities.
Protecting Groups: In peptide synthesis, the N-terminus is routinely protected with groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to control the reaction sequence. vulcanchem.comlibretexts.org
Fluorescent Labels: Fluorophores such as fluorescein (B123965) or rhodamine can be attached to the N-terminus to create fluorescent probes for imaging or binding assays.
Biotinylation: The addition of a biotin (B1667282) tag allows for high-affinity binding to streptavidin, enabling applications in purification and detection.
C-Terminus Modification: The methyl ester at the C-terminus can be hydrolyzed to a carboxylic acid, which can then be activated for coupling reactions.
Amidation: The carboxylate can be converted to a primary or substituted amide, which can alter hydrogen bonding potential and conformational preferences.
Coupling to Solid Supports: The C-terminus can be used to anchor the dipeptide to a solid support, a key step in solid-phase peptide synthesis (SPPS) for building longer peptide chains.
Cyclization: By deprotecting the N-terminus and activating the C-terminal carboxylate, intramolecular cyclization can be achieved, leading to conformationally constrained cyclic dipeptides. nih.gov Such cyclic peptides are valuable tools for studying structure-activity relationships.
The development of novel synthetic methods, such as the use of imidazolylsilane as a coupling reagent, has enabled the synthesis of silacyclic dipeptides which can be elongated at both the N- and C-termini, offering versatile platforms for creating complex peptide probes. nih.gov
Formation of Complex Peptide Derivatives for Biochemical Probing
Starting from a simple scaffold like this compound, a variety of complex derivatives can be synthesized to probe and modulate biochemical processes. These derivatives often incorporate non-natural elements to enhance stability, enforce specific conformations, or introduce novel functionalities.
One approach is the synthesis of peptide isosteres, where the peptide bond is replaced by a more stable mimic. Alkene dipeptide isosteres (ADIs), for example, are used to create peptide surrogates that are resistant to enzymatic hydrolysis. jst.go.jp These modifications can also influence the conformational preferences of adjacent peptide bonds. jst.go.jp
Conformationally constrained cyclic dipeptides are another important class of derivatives. By linking the N- and C-termini, or through side-chain cyclization, the conformational freedom of the peptide is reduced. This can lock the peptide into a bioactive conformation, increasing its affinity and specificity for a biological target. nih.gov
Dipeptides themselves can serve as core structures for biochemical probes. For instance, the dipeptide seryl-histidine (Ser-His) has been shown to possess catalytic activity, capable of cleaving DNA, proteins, and esters, making it a minimalistic model for studying the active sites of various enzymes. nih.gov Similarly, simple dipeptides like glycyl-leucine (GL) have been found to act as chemical chaperones, promoting the proper folding of MHC class I molecules by binding to the peptide binding groove. nih.gov These findings suggest that derivatives of this compound could be designed to modulate protein folding or act as simplified enzyme models.
The synthesis of these complex derivatives often requires multi-step procedures involving protection, activation, and coupling reactions, similar to those used in standard peptide synthesis. vulcanchem.comnih.gov
Investigating Isomerization and Racemization Pathways in Peptide Synthesis
A significant challenge in any chemical manipulation of peptides, including the synthesis and derivatization of this compound, is the preservation of stereochemical integrity. Racemization, the conversion of an L-amino acid residue to a mixture of L- and D-isomers, can occur, particularly during the activation of the carboxyl group for peptide bond formation. libretexts.orgmdpi.com
Two primary mechanisms are responsible for racemization in peptide synthesis:
Oxazolone (Azlactone) Formation: Activation of an N-acyl amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the Cα position, which can be easily abstracted by a base. Subsequent reprotonation can occur from either side, leading to racemization. slideshare.net
Direct Enolization: A strong base can directly abstract the Cα proton of the activated amino acid residue to form an enolate intermediate, which then reprotonates to a racemic mixture. mdpi.com
Several factors are known to influence the extent of racemization:
Amino Acid Identity: Some amino acid residues, such as histidine and cysteine, are particularly prone to racemization. slideshare.netnih.gov
Coupling Reagents: The choice of activating agent is critical. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can lead to significant racemization, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
Solvent: Polar solvents like DMF can promote racemization by stabilizing the charged intermediates involved. nih.gov
Base: The presence, strength, and steric bulk of the base used can significantly affect racemization rates. mdpi.comslideshare.net
The table below outlines key factors that can contribute to racemization during the synthesis and modification of peptide esters.
| Factor | Influence on Racemization | Mitigation Strategies |
| Coupling Method | Carbodimides (e.g., DCC) alone can cause high racemization. | Use of additives (e.g., HOBt, Oxyma); use of phosphonium (B103445) or uronium salt reagents (e.g., HBTU, HATU). mdpi.comnih.gov |
| Solvent Polarity | Polar solvents (e.g., DMF) can increase racemization. | Use of less polar solvents where possible. slideshare.netnih.gov |
| Base | Strong, non-bulky bases increase risk. | Use of sterically hindered bases (e.g., DIPEA); careful control of base equivalents. mdpi.com |
| Temperature | Higher temperatures can accelerate racemization. | Perform couplings at lower temperatures (e.g., 0 °C). |
| Protecting Group | Certain N-terminal protecting groups can influence susceptibility. | Use of protecting groups like DNPBS that suppress racemization. nih.gov |
This table summarizes factors influencing racemization in peptide synthesis, which are directly applicable to manipulations of this compound.
Investigating these pathways and influencing factors is essential for developing synthetic protocols that yield stereochemically pure this compound derivatives for research applications.
Biochemical and Metabolic Investigations Involving L Valine, L Alanyl , Methyl Ester
Role as Substrates or Inhibitors in Enzyme Assays
The unique structure of dipeptide esters like L-Valine, L-alanyl-, methyl ester makes them useful tools in biochemical assays to probe the function of enzymes involved in peptide transport and processing. While direct enzymatic studies on this specific molecule are not extensively documented, research on its structural components and analogous compounds provides significant insight.
Peptide derivatives are frequently employed as substrates or inhibitors to clarify the mechanisms of peptide-processing enzymes. ontosight.ai The esterification of the C-terminus, as seen in this compound, can influence substrate recognition and transport. Studies on related compounds, such as L-valine methyl ester (Val-OMe), have been crucial in understanding the function of peptide transporters like PEPT1 and PEPT2. These transporters are vital for the absorption of small peptides and certain drugs. nih.gov
Research using stably transfected cells expressing rat peptide transporters (rPEPTs) has shown that L-valine methyl ester is not only recognized but also transported. It acts as a competitive inhibitor of glycylsarcosine (B1347041) uptake, a classic substrate for these transporters. nih.gov This competitive inhibition indicates that L-valine methyl ester is a substrate for the transporters. nih.gov The affinity of these transporters for L-valine methyl ester is demonstrated by their inhibition constants (Kᵢ), with a higher affinity observed for rPEPT2. nih.gov Such studies are fundamental to characterizing the substrate specificity and transport mechanisms of peptide-processing systems. nih.gov
Table 1: Inhibition Constants (Kᵢ) of L-Valine Methyl Ester for Rat Peptide Transporters
| Transporter | Kᵢ Value (mM) | Substrate Interaction |
| rPEPT1 | 3.6 | Competitive Inhibition |
| rPEPT2 | 0.83 | Competitive Inhibition |
Data sourced from a study on the recognition of L-amino acid ester compounds by rat peptide transporters. nih.gov
The catabolism of branched-chain amino acids (BCAAs) like valine is initiated by a specific set of enzymes. The dipeptide this compound would first need to be hydrolyzed by peptidases to release free L-valine. This free L-valine then becomes a substrate for the BCAA catabolic pathway. nih.gov The initial two steps of this pathway are common to all three BCAAs (leucine, isoleucine, and valine). nih.govresearchgate.net
The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which exists in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms. nih.govyoutube.com This reaction transfers the amino group from valine to α-ketoglutarate, producing L-glutamate and the corresponding branched-chain α-keto acid (BCKA), which for valine is α-ketoisovalerate (KIV). nih.gov The second, irreversible step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govresearchgate.net This reaction is the rate-limiting step in BCAA catabolism and commits the amino acid to its degradation pathway. researchgate.net
Table 2: Initial Enzymes in the Catabolism of L-Valine
| Step | Enzyme | Substrate | Product | Cellular Location |
| 1. Transamination | Branched-Chain Aminotransferase (BCAT) | L-Valine | α-Ketoisovalerate (KIV) | Cytosol & Mitochondria |
| 2. Oxidative Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | α-Ketoisovalerate (KIV) | Isobutyryl-CoA | Mitochondria |
This table outlines the first two enzymatic reactions acting on L-valine after its release from the dipeptide. nih.govresearchgate.netyoutube.com
Tracing Metabolic Pathways of Valine and Alanine (B10760859) Derivatives
Once hydrolyzed, the L-valine and L-alanine components of the dipeptide ester enter into central metabolism. Isotopic labeling of such molecules would allow researchers to trace the incorporation of their carbon skeletons into various downstream metabolites, providing a map of their metabolic fate.
The metabolic pathway for valine degradation is well-established and widely distributed in organisms, including bacteria. nih.gov Following the initial steps catalyzed by BCAT and BCKDH that produce isobutyryl-CoA, a series of specific enzymatic reactions converts this intermediate into propionyl-CoA. nih.govnih.gov
The catabolism of valine ultimately yields propionyl-CoA, which can then enter other central metabolic pathways, such as the Krebs cycle via conversion to succinyl-CoA. nih.govnih.govnih.gov This pathway is essential for organisms that use valine as a carbon and energy source. nih.gov In the context of metabolic engineering, understanding and manipulating this pathway in bacteria like Corynebacterium glutamicum is crucial for optimizing the production of L-valine. nih.gov
Table 3: Metabolic Pathway of Valine Degradation to Propionyl-CoA
| Step | Intermediate Compound | Key Enzyme Class |
| 1 | L-Valine | Aminotransferase |
| 2 | α-Ketoisovalerate | Dehydrogenase Complex |
| 3 | Isobutyryl-CoA | Dehydrogenase |
| 4 | Methacrylyl-CoA | Hydratase |
| 5 | 3-Hydroxyisobutyryl-CoA | Hydrolase |
| 6 | 3-Hydroxyisobutyrate | Dehydrogenase |
| 7 | Methylmalonate Semialdehyde | Dehydrogenase |
| 8 | Propionyl-CoA | - |
This table outlines the sequential conversion of L-valine to propionyl-CoA. nih.govnih.govkegg.jp
The valine and alanine released from this compound are integrated into the vast metabolic networks of microorganisms. In Pseudomonas aeruginosa, for example, L-valine is involved in multiple pathways, including its own biosynthesis and degradation, as well as propanoate metabolism. umaryland.edu In industrial biotechnology, Corynebacterium glutamicum is a key bacterium used for amino acid production, and extensive metabolic engineering has been performed to channel metabolic flux towards L-valine synthesis by modulating related pathways. nih.gov
Interestingly, some marine bacteria from the Roseobacter group produce N-acyl amino acid methyl esters (NAMEs), which are structurally related to the subject dipeptide ester. nih.gov These signaling molecules can incorporate various amino acids, including valine and alanine, highlighting a specialized role for amino acid derivatives in microbial systems. nih.gov
The metabolic products of valine catabolism can serve as building blocks for other essential biomolecules, including fatty acids. nih.gov The end product of valine degradation, propionyl-CoA, is a three-carbon molecule that can serve as a primer for the synthesis of odd-chain fatty acids. researchgate.net This contrasts with the more common acetyl-CoA-primed synthesis of even-chain fatty acids.
The synthesis of fatty acids is a critical process during cellular differentiation, as lipids are required for membrane biogenesis, energy storage, and signaling. nih.govalliedacademies.orgnumberanalytics.com For instance, the differentiation of monocytes into macrophages involves a significant increase in fatty acid synthesis to build cellular organelles like the endoplasmic reticulum and Golgi network. nih.gov
Direct evidence shows that valine metabolism influences lipid synthesis. A study using porcine intestinal epithelial cells demonstrated that valine supplementation significantly increased the cellular content of several saturated fatty acids. nih.gov This suggests that the carbon skeleton of valine is actively incorporated into the cellular fatty acid pool, a process that is particularly relevant during periods of active cell growth and differentiation. nih.gov
Table 4: Effect of Valine Supplementation on Fatty Acid Composition in Porcine Intestinal Epithelial Cells (IPEC-J2)
| Fatty Acid | Change in Valine-Supplemented Group | Class of Fatty Acid |
| C17:0 | Increased (P < 0.05) | Saturated Fatty Acid |
| C18:0 | Increased (P < 0.05) | Saturated Fatty Acid |
| C20:0 | Increased (P < 0.05) | Saturated Fatty Acid |
| C21:0 | Increased (P < 0.05) | Saturated Fatty Acid |
| C18:1 | Increased (P < 0.05) | Monounsaturated Fatty Acid |
Data adapted from a study on the effect of valine on triglyceride synthesis in IPEC-J2 cells. nih.gov
Research into Peptide Transport Mechanisms
The transport of peptides and peptide-like molecules across cellular membranes is a critical process for nutrition and drug delivery. This transport is primarily mediated by a family of proton-coupled oligopeptide transporters (POTs), with hPEPT1 being a key player in the human intestine.
While direct ligand binding studies for this compound with oligopeptide transporters like hPEPT1 are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally similar compounds. Research has demonstrated that peptide transporters recognize and transport various non-peptidic compounds, including amino acid esters. nih.gov
Given that L-valine methyl ester is recognized by peptide transporters, it is highly probable that the dipeptide this compound also serves as a substrate for transporters like hPEPT1. The presence of the peptide bond between L-alanine and L-valine would likely enhance its recognition and affinity for these transporters, which are specialized for di- and tripeptides. The methyl ester group contributes to the lipophilicity of the molecule, which can also influence its interaction with the transporter's binding pocket.
Table 1: Inhibitory Effects of L-Valine Methyl Ester on Peptide Transporters
| Compound | Transporter | Substrate | Inhibition Constant (K(i)) |
| L-Valine methyl ester | rPEPT1 | [14C]glycylsarcosine | 3.6 mM |
| L-Valine methyl ester | rPEPT2 | [14C]glycylsarcosine | 0.83 mM |
Data sourced from studies on rat peptide transporters, which are highly homologous to human transporters. nih.gov
Influence on Cellular Pathways and Signaling Mechanisms
Once transported into the cell, this compound is expected to be hydrolyzed by intracellular esterases and peptidases, releasing L-alanine, L-valine, and methanol (B129727). The released amino acids can then enter various metabolic and signaling pathways.
The influence of L-valine on cellular pathways has been a subject of research. Studies have shown that L-valine can impact pathways related to lipid metabolism and inflammation. For example, in some contexts, elevated levels of valine have been associated with enhanced adipogenesis and inflammatory responses. orgsyn.org It has also been observed that L-valine supplementation can affect intestinal microbiota and metabolite compositions, leading to induced gut inflammation and altered lipid metabolism. orgsyn.org
Furthermore, research into the effects of L-leucyl-L-leucine methyl ester (LLME), another dipeptide methyl ester, on human marrow cells demonstrated significant impacts on various cell populations. nih.gov While structurally different, this highlights that dipeptide esters can exert potent biological effects.
The metabolic fate of dipeptides themselves has been studied, with organs like the liver, kidney, and gut playing roles in their clearance and metabolism. nih.gov The specific structure of a dipeptide influences which organs are primarily involved in its extraction from the plasma. nih.gov
Table 2: Potential Cellular and Metabolic Influences of L-Valine
| Cellular Process | Observed Effect of L-Valine | Potential Implication for this compound |
| Lipid Metabolism | Enhanced hepatic lipid metabolism and adipogenesis. orgsyn.org | Could contribute to alterations in lipid storage and metabolism. |
| Inflammation | Induction of gut inflammation. orgsyn.org | May modulate inflammatory signaling pathways. |
| Intestinal Health | Increased villus height and crypt depth in the ileum. orgsyn.org | Could influence intestinal morphology and function. |
| Apoptosis | Induction of apoptosis in certain cell types at high concentrations. | May have cell-specific effects on survival pathways. |
Role in Peptide and Biomolecule Engineering Research
Building Blocks for Higher-Order Peptide Structures
In the realm of peptide synthesis, dipeptide esters like L-alanyl-L-valine methyl ester are crucial intermediates. The methyl ester serves as a protecting group for the C-terminal carboxylic acid of the valine residue, preventing it from reacting while the N-terminal amine of the alanine (B10760859) residue is coupled to another amino acid or peptide chain. This strategy is fundamental to both liquid-phase and solid-phase peptide synthesis (SPPS) americanpeptidesociety.orgmasterorganicchemistry.com.
Many biologically active peptides are studied by creating synthetic analogues to understand structure-function relationships or to develop new therapeutic agents. The L-alanyl-L-valine sequence can be strategically inserted into these analogues. For instance, replacing a segment of a natural peptide with this dipeptide can probe the importance of hydrophobicity and steric bulk in that region for the peptide's activity. The branched isopropyl side chain of valine, in particular, can introduce significant steric hindrance, which restricts the conformational flexibility of the peptide backbone and can guide it toward a specific three-dimensional structure, such as a β-sheet yffoodingredients.com. This controlled modification is a key technique in peptide design and drug discovery.
Table 1: Peptide Synthesis Strategies Utilizing Amino Acid Esters
| Synthesis Strategy | Role of Methyl Ester | Key Advantages |
| Liquid-Phase Peptide Synthesis (LPPS) | C-terminal protection | Scalable, allows for purification of intermediates. |
| Solid-Phase Peptide Synthesis (SPPS) | C-terminal protection (in some variations) | Automation, high yields, simplified purification. |
| Fragment Condensation | Protection of C-terminus of a peptide fragment | Efficient synthesis of long peptides by coupling smaller, pre-synthesized peptide fragments. |
Research on Self-Assembled Peptide Systems
Short peptides and their derivatives are known to self-assemble into highly ordered nanostructures, creating materials with novel properties and potential applications in nanotechnology and biomedicine mdpi.comnih.gov. Dipeptides are considered among the simplest building blocks for these supramolecular materials mdpi.com.
Research has shown that dipeptides and modified amino acids can spontaneously organize into various morphologies, including nanofibers, nanotubes, nanovesicles, and hydrogels nih.govrsc.orgchemrxiv.org. This assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific sequence and modifications of the dipeptide are critical; for instance, the hydrophobicity of the alanine and valine side chains in L-alanyl-L-valine methyl ester promotes aggregation in aqueous environments yffoodingredients.com.
Advanced microscopy and spectroscopy techniques are used to characterize these structures. For example, a study on a protected form of L-alanyl-L-valine (carbobenzoxy-L-alanyl-L-valine benzyl (B1604629) ester) confirmed through Field Emission Scanning Electron Microscopy (FE-SEM) that it self-assembles into a fibrous, aggregated network researchgate.net. Techniques like Transmission Electron Microscopy (TEM), FT-IR spectroscopy, and Raman spectroscopy are also employed to investigate the morphology and the underlying molecular interactions, such as the formation of β-sheet-like structures that often stabilize these assemblies mdpi.comresearchgate.net.
An emerging area of interest is the functional properties of self-assembled peptide materials. Studies have demonstrated that hydrogels and other nanostructures formed from naturally occurring or synthetic peptides can possess biological activities, including antioxidant capabilities nih.gov. For example, a self-assembled hydrogel derived from a lupin protein was shown to have antioxidant activity nih.gov.
In a direct investigation involving a derivative of the Ala-Val sequence, the self-assembled carbobenzoxy-L-alanyl-L-valine benzyl ester was evaluated for its antioxidant potential and was identified as a notable free radical scavenger researchgate.net. This finding suggests that the process of self-assembly can lead to the development of novel biomaterials where the final structure exhibits emergent functional properties not present in the individual molecules. This opens avenues for creating new materials for applications in biochemistry and bioengineering nih.gov.
Table 2: Characteristics of Self-Assembled Dipeptide Systems
| Property | Description | Influencing Factors |
| Morphology | The physical shape of the assembly (e.g., fibers, tubes, spheres, gels) nih.gov. | Amino acid sequence, side chain properties (hydrophobicity, charge), solvent, pH, temperature chemrxiv.org. |
| Driving Forces | Non-covalent interactions that mediate assembly. | Hydrogen bonding, hydrophobic interactions, van der Waals forces, π-π stacking. |
| Functional Properties | Emergent capabilities of the assembled structure. | Antioxidant activity, mechanical stiffness, biocompatibility, drug encapsulation researchgate.netnih.govnih.gov. |
Development of Prodrug Constructs for Enhanced Research Delivery
Prodrug design is a well-established strategy to overcome limitations of pharmacologically active compounds, such as poor solubility, low permeability, or rapid metabolism researchgate.net. Amino acids and dipeptides are frequently used as promoieties to improve the delivery and efficacy of parent drugs nih.gov.
L-alanyl-L-valine methyl ester represents a dipeptide structure that can be attached to a drug molecule, often through an ester linkage, to create a prodrug nih.gov. This approach leverages biological transport mechanisms, such as the peptide transporter PEPT1, which is expressed in the intestine and recognizes di- and tripeptides, to enhance absorption nih.gov. The L-configuration of the amino acids is often preferred as it shows higher affinity for these transporters nih.gov.
The use of an L-valine ester in particular has been shown to be an effective prodrug strategy for antiviral agents like acyclovir (valacyclovir) and ganciclovir (valganciclovir), significantly improving their oral bioavailability nih.govresearchgate.net. Studies have confirmed that L-valine methyl ester itself is recognized and transported by peptide transporters nih.gov. This principle can be extended to dipeptide constructs. Attaching a dipeptide like L-alanyl-L-valine can further modify the physicochemical properties of the parent drug, potentially improving its solubility and permeability while protecting it from premature degradation. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterase enzymes, releasing the active drug at the target site nih.gov.
Utilizing Amino Acid Ester Linkages for Modulated Release
Amino acid ester linkages are a critical tool in the development of systems for controlled and modulated release of therapeutic agents and other bioactive molecules. The ester bond, such as the methyl ester in L-alanyl-L-valine methyl ester, is susceptible to hydrolysis, which can be strategically controlled to dictate the timing and rate of molecular release.
Research has demonstrated that the hydrolysis rate of ester bonds can be rationally modulated by the chemical environment, particularly by adjacent amino acids. rsc.org In studies involving hydrogel networks, it was found that the presence of positively charged amino acids (e.g., arginine) near an ester linkage accelerated hydrolysis, while negatively charged amino acids (e.g., aspartic acid) slowed it down significantly. rsc.org This principle allows for the engineering of biomaterials with predictable degradation and drug release profiles.
This strategy is frequently employed in prodrug design to enhance the bioavailability of pharmaceuticals. nih.gov An ester linkage can mask a polar carboxyl group, improving a drug's ability to cross cellular membranes. Once inside the body, endogenous enzymes cleave the ester, releasing the active drug. The choice of amino acids in the promoiety influences the stability and release kinetics of the prodrug. nih.gov The presence of bulky, hydrophobic α-branched amino acids, such as valine, has been observed to increase the stability of prodrugs in plasma, prolonging their circulation time before activation. nih.gov
Furthermore, L-valine methyl ester itself is recognized and transported by peptide transporters like PEPT1 and PEPT2. nih.gov This interaction is crucial for the intestinal absorption of amino acid ester prodrugs, suggesting that dipeptides like L-alanyl-L-valine methyl ester could leverage these transport mechanisms for efficient delivery. nih.gov
Exploration of Structure-Activity Relationships in Peptide Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide derivative influences its biological activity. nih.gov These investigations are essential for the rational design of new molecules with desired properties, from therapeutic agents to flavor compounds. By systematically modifying the structure of a lead compound like L-alanyl-L-valine methyl ester—for instance, by altering the amino acid sequence, changing the ester group, or modifying stereochemistry—researchers can identify the molecular features critical for its function.
Detailed research findings from SAR studies on dipeptide esters have provided significant insights:
Enzyme Inhibition: Di- and tripeptides are actively studied as inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-IV). mdpi.com SAR models have revealed that for dipeptides, an increased count of methyl groups and nitrogen atoms tends to enhance DPP-IV inhibitory activity. This finding highlights the potential of peptides containing amino acids with aliphatic side chains, like L-alanine and L-valine, as effective enzyme inhibitors. mdpi.com
Taste and Sensory Properties: The taste of dipeptide esters is highly dependent on their molecular structure, a field of study largely inspired by the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester). nih.gov SAR studies have established that the sweetness of these compounds depends on the molecular size, length, and shape of the side chain on the C-terminal amino acid ester. nih.gov For an ester to be sweet, the side chain must conform to specific spatial parameters. nih.gov
Antibiotic Activity: A common technique in peptide SAR is the "alanine scan," where individual amino acids in a peptide sequence are systematically replaced with alanine to determine their contribution to biological activity. acs.org This method was recently used to study the peptide antibiotic clovibactin, revealing which residues were essential for its function. acs.org A similar approach could be applied to a dipeptide to assess the relative importance of each amino acid residue for a given activity.
Cellular Transport: The structure of amino acid esters directly impacts their recognition by cellular transport proteins. nih.gov Studies have shown that L-valine methyl ester is a substrate for the peptide transporters rPEPT1 and rPEPT2, with a notably higher affinity for rPEPT2. nih.gov This affinity is a key factor in the successful oral delivery of many amino acid ester prodrugs. The specific dipeptide structure of L-alanyl-L-valine would further modulate this interaction, influencing its absorption and distribution.
Through such detailed explorations of structure-activity relationships, the scientific community can harness the chemical information encoded in molecules like L-Valine, L-alanyl-, methyl ester to design next-generation peptides and biomolecules with precisely tailored functions.
Analytical and Spectroscopic Characterization for Research Purposes
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of L-Valine, L-alanyl-, methyl ester from complex mixtures, such as reaction products or biological samples. High-performance liquid chromatography and gas chromatography-mass spectrometry are two of the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile or methanol (B129727), often with an ion-pairing agent such as trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column.
The retention time of this compound in RP-HPLC is influenced by the hydrophobicity of its constituent amino acids. Valine is more hydrophobic than alanine (B10760859). The elution order of diastereomers of dipeptides can be determined using chiral stationary phases (CSPs) or by derivatization with a chiral reagent followed by separation on a standard achiral column. For instance, zwitterionic CSPs derived from cinchona alkaloids have been successfully used for the direct stereo-selective resolution of di- and tripeptides.
Table 1: Representative HPLC Parameters for Dipeptide Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Forms
Due to the low volatility of peptides, direct analysis by gas chromatography (GC) is not feasible. Therefore, derivatization is a necessary step to increase the volatility and thermal stability of this compound for GC-MS analysis. A common approach involves the esterification of the C-terminal carboxyl group (already present as a methyl ester in this case) and acylation of the N-terminal amino group and any other active functional groups.
A frequently used derivatization scheme is the conversion of the dipeptide methyl
Advanced Mass Spectrometry Applications in Peptide Research
Advanced mass spectrometry (MS) has become an indispensable tool for the characterization of peptides, providing detailed information on molecular weight, structure, and amino acid sequence. nih.gov For a derivatized dipeptide such as this compound, techniques like tandem mass spectrometry (MS/MS) are particularly powerful. nih.govresearchgate.net The analysis typically begins with a soft ionization method, such as Electrospray Ionization (ESI), which generates intact protonated molecular ions ([M+H]+) of the peptide ester, minimizing in-source fragmentation and preserving the molecule for subsequent analysis.
Once the molecular ion is isolated, MS/MS is employed to induce fragmentation through methods like Collision-Induced Dissociation (CID). This process breaks the peptide backbone at specific bonds, primarily the amide bonds, generating a series of characteristic fragment ions. The resulting mass spectrum contains sequence-specific ions that allow for the elucidation of the peptide's primary structure. The analysis of these fragments confirms the identity of the amino acid residues (Alanine and Valine) and verifies the presence of the C-terminal methyl ester modification.
The fragmentation of the protonated molecular ion of L-alanyl-L-valine methyl ester (C9H18N2O3, molecular weight: 202.25 Da) in an MS/MS experiment yields predictable ion series that are diagnostic of its structure. The fragmentation primarily occurs along the peptide backbone, producing N-terminal fragments (b-ions) and C-terminal fragments (y-ions).
The cleavage of the amide bond between the Alanine and Valine residues is a key fragmentation event.
b-ions : The b1-ion corresponds to the N-terminal Alanine residue. Cleavage of the Ala-Val peptide bond results in the formation of the alanyl cation, [Ala]+, with a theoretical m/z (mass-to-charge ratio) of 72.08.
y-ions : The y1-ion is formed by the same peptide bond cleavage but contains the C-terminal residue, L-valine methyl ester. This fragment, [Val-OMe+H]+, would have a theoretical m/z of 132.10.
Additional fragmentation events can provide further structural confirmation. The methyl ester group is prone to characteristic losses, such as the neutral loss of methanol (CH3OH, 32 Da) from the precursor or fragment ions. Fragmentation can also occur at the amino acid side chains. For the valine residue, a characteristic loss of the isopropyl group (C3H7, 43 Da) may be observed. The table below summarizes the expected primary fragment ions for L-alanyl-L-valine methyl ester.
| Fragment Ion Type | Sequence | Theoretical m/z | Description |
|---|---|---|---|
| [M+H]⁺ | Ala-Val-OMe | 203.26 | Protonated Molecular Ion |
| b₁ | Ala | 72.08 | N-terminal Alanine residue |
| y₁ | Val-OMe | 132.10 | C-terminal Valine methyl ester residue |
| [M+H - CH₃OH]⁺ | Ala-Val (cyclic) | 171.24 | Loss of methanol from the molecular ion |
Chiral Analysis of Synthetic Peptides and their Derivatives
Ensuring the stereochemical integrity of synthetic peptides is critical, as the biological activity is highly dependent on the specific configuration of each amino acid. mdpi.com For L-alanyl-L-valine methyl ester, chiral analysis is necessary to confirm that both amino acid residues are in the L-configuration and that no racemization has occurred during synthesis or derivatization. Several chromatographic and electrophoretic techniques are employed for this purpose. mdpi.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is the most common method for the chiral analysis of peptides and their derivatives. phenomenex.comchiraltech.com This can be achieved through two primary strategies:
Direct Separation using Chiral Stationary Phases (CSPs) : This is the most straightforward approach, where the dipeptide ester is directly injected onto an HPLC column packed with a chiral stationary phase. phenomenex.com CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic antibiotics, proteins, or Pirkle-type phases, create a chiral environment where diastereomeric transient complexes are formed with the enantiomers or diastereomers of the analyte. sigmaaldrich.comnih.gov The differing stability of these complexes leads to different retention times, allowing for the separation of the desired L,L-diastereomer from any potential L,D-, D,L-, or D,D-impurities.
Indirect Separation via Chiral Derivatization : In this method, the dipeptide ester is reacted with a chiral derivatizing agent (e.g., Marfey's reagent or a chiral isocyanate) to form a pair of diastereomers. mdpi.comrsc.org These diastereomers have different physicochemical properties and can be readily separated on a standard, achiral stationary phase (like C18). rsc.org This approach is robust but requires an additional reaction step and careful selection of the derivatizing agent to avoid racemization.
Gas Chromatography (GC) is another powerful technique for chiral analysis, particularly for volatile derivatives. nih.govresearchgate.net For analysis of L-alanyl-L-valine methyl ester, the peptide would first be hydrolyzed into its constituent amino acids, which are then derivatized (e.g., as N-trifluoroacetyl isobutyl esters) to increase their volatility. nih.gov The resulting derivatives are then separated on a GC column with a chiral stationary phase (e.g., Chirasil-Val). researchgate.netresearchgate.net This method can accurately quantify the enantiomeric excess of both alanine and valine.
Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations, requiring minimal sample volume. chromatographytoday.comdergipark.org.tr In this technique, a chiral selector (such as a cyclodextrin, macrocyclic antibiotic, or protein) is added to the background electrolyte. springernature.comnih.gov The differential interaction of the peptide diastereomers with the chiral selector as they migrate through the capillary under an electric field results in their separation. chromatographytoday.com
The table below summarizes these key analytical techniques for chiral analysis.
| Technique | Principle | Application to L-alanyl-L-valine methyl ester | Reference |
|---|---|---|---|
| HPLC with Chiral Stationary Phase (CSP) | Direct separation based on differential transient interactions between analyte diastereomers and the CSP. | Separation of the intact L,L-dipeptide ester from L,D, D,L, and D,D isomers. | chiraltech.com |
| HPLC with Chiral Derivatization | Analyte is reacted with a chiral agent to form diastereomers, which are then separated on an achiral column. | Forms diastereomeric derivatives that can be separated by standard reversed-phase HPLC. | mdpi.comrsc.org |
| Gas Chromatography (GC) with CSP | Separation of volatile, derivatized amino acid enantiomers on a chiral column after peptide hydrolysis. | Determines the enantiomeric purity of the individual Alanine and Valine residues. | nih.govresearchgate.net |
| Capillary Electrophoresis (CE) | Separation in solution based on differential interaction with a chiral selector added to the electrolyte. | High-efficiency separation of the intact dipeptide ester diastereomers. | nih.govchromatographytoday.com |
Computational and Theoretical Studies of L Valine, L Alanyl , Methyl Ester
Molecular Docking Simulations for Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of protein-ligand interactions. For a dipeptide like L-Valine, L-alanyl-, methyl ester, docking simulations can provide insights into its potential binding modes within the active or allosteric sites of a target protein.
The process involves preparing the 3D structures of both the ligand (the dipeptide ester) and the protein receptor. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. youtube.com These scores are typically expressed in kcal/mol, with lower values indicating more favorable binding.
While docking studies specifically for this compound are not prominent, research on similar dipeptides demonstrates the utility of this approach. For instance, studies on dipeptide inhibitors for enzymes like protein tyrosine phosphatases (PTP1B and SHP2) have shown that small peptides can effectively bind to allosteric sites. dovepress.com Similarly, docking of the Val-Trp dipeptide against targets like Angiotensin-Converting Enzyme (ACE) has revealed specific hydrogen bond and hydrophobic interactions that are crucial for binding. tandfonline.com
For this compound, a hypothetical docking study against a peptidase or a peptide transporter would likely reveal key interactions involving:
Hydrogen bonds: The amide backbone (N-H and C=O groups) can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The isopropyl group of the valine residue and the methyl group of the alanine (B10760859) residue would favor interactions with hydrophobic pockets in a protein binding site.
Electrostatic interactions: The terminal amino group (if protonated) and the methyl ester group could participate in electrostatic or polar interactions.
A summary of typical binding affinities and interacting residues for similar dipeptides from molecular docking studies is presented below.
| Dipeptide Ligand | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Val-Trp | Angiotensin-Converting Enzyme (ACE) | -8.7 | GLU-384 tandfonline.com |
| Val-Trp | Renin | -7.7 | Not specified tandfonline.com |
| Arginine Dipeptide (RR) | Amyloid β peptide (Aβ42) | Not specified | Forms stable hydrogen bonds nih.gov |
| Phe-Asp | SHP2 Phosphatase | Not specified | Binds to allosteric site dovepress.com |
This table presents data from studies on analogous dipeptides to illustrate the typical outputs of molecular docking simulations.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule, independent of its environment. yale.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing information on molecular geometry, charge distribution, vibrational frequencies, and reactivity indices.
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable 3D structure by finding the lowest energy arrangement of its atoms. This includes predicting bond lengths, bond angles, and dihedral angles.
Analyze Electronic Properties: Calculate the distribution of electron density and identify atomic charges (e.g., using Natural Bond Orbital, NBO, analysis). This helps in understanding the polarity of different parts of the molecule. nih.gov
Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Predict Spectroscopic Properties: DFT can calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. researchgate.net
Studies on related molecules have demonstrated the accuracy of DFT. For example, DFT has been used to calculate the proton transfer reaction enthalpies for peptides, showing how chemical modifications like esterification affect proton affinity. core.ac.uk It has also been successfully applied to model the interaction between dipeptides and nanoparticles, revealing the nature of the binding to be partially covalent and partially electrostatic. nih.gov
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D structure and key conformational parameters. |
| Mulliken/NBO Charges | Reveals the partial charges on each atom, identifying electrophilic and nucleophilic centers. |
| HOMO/LUMO Energies | Predicts regions of reactivity; the energy gap indicates kinetic stability. |
| Vibrational Frequencies | Allows for the theoretical prediction of the IR and Raman spectra for structural verification. |
| Proton Affinity | Calculates the energy change upon protonation, indicating the basicity of the terminal amino group. |
This table describes the types of data that can be generated for the target compound using DFT, based on established applications of the method to similar molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org Instead of testing every possible compound, QSAR models can be used to predict the activity of new, untested molecules, thereby guiding synthetic efforts.
A QSAR study for a series of dipeptides including this compound would typically involve the following steps:
Data Set Compilation: A collection of dipeptides with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is required. nih.gov
Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these can include 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), 3D (e.g., steric parameters), and specific amino acid descriptors that encode the properties of the constituent residues (e.g., hydrophobicity, size). acs.org
Model Building: A mathematical model is created using statistical methods like Partial Least Squares (PLS), Support Vector Machines (SVM), or neural networks to correlate the descriptors with the biological activity. frontiersin.org
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). nih.gov
| QSAR Modeling Step | Description | Example Application for Dipeptides |
| 1. Data Collection | Gather a set of dipeptides with measured IC50 values against a specific enzyme. | A dataset of dipeptides tested for ACE inhibitory activity. |
| 2. Descriptor Calculation | Compute numerical values representing physicochemical properties (e.g., logP, molecular volume) and amino acid properties. | Z-scales or T-scales to describe the amino acid side chains. |
| 3. Model Generation | Use a regression method like PLS to build an equation linking descriptors to activity. | IC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| 4. Validation | Test the model's ability to predict the activity of a separate test set of dipeptides. | Achieving a high correlation coefficient (r²) for the test set. |
Conformation and Dynamics Analysis
Conformational analysis aims to identify the low-energy (i.e., most populated) conformations of the molecule. This can be achieved through:
Systematic Searches: Rotating all flexible bonds in discrete steps and calculating the energy of each resulting structure.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over time by solving Newton's equations of motion. MD simulations provide a view of the conformational landscape and the flexibility of the molecule in different environments (e.g., in a vacuum or in water). tandfonline.com
For this compound, the bulky isopropyl side chain of the valine residue significantly restricts the allowed values of the φ and ψ angles compared to a less hindered residue like alanine. Theoretical studies on valine-containing peptides show a preference for conformations in the β-sheet region of the Ramachandran plot. scispace.com Furthermore, NMR studies combined with theoretical calculations on formyl-L-valine amide have demonstrated that specific conformers can be identified by correlating experimental and calculated chemical shifts. nih.gov The conformation of the valine side chain (defined by the χ1 angle) will also adopt preferred staggered rotamers (gauche+, gauche-, and trans) to minimize steric clashes.
| Dihedral Angle | Residue | Description | Likely Preferred Values |
| φ (phi) | Alanine | Rotation around the N-Cα bond | Broadly allowed (α-helical and β-sheet regions) |
| ψ (psi) | Alanine | Rotation around the Cα-C' bond | Broadly allowed (α-helical and β-sheet regions) |
| φ (phi) | Valine | Rotation around the N-Cα bond | Restricted, typically in the β-sheet region (~ -120°) |
| ψ (psi) | Valine | Rotation around the Cα-C' bond | Restricted, typically in the β-sheet region (~ +120°) |
| χ1 (chi1) | Valine | Rotation around the Cα-Cβ bond of the side chain | Staggered conformations (gauche+, gauche-, trans) |
This table summarizes the key dihedral angles and their likely conformational preferences for the constituent amino acids of the target molecule, based on general principles and studies of valine-containing peptides.
Future Research Directions and Emerging Applications
Advancements in Stereoselective Synthesis of Complex Peptides
The synthesis of peptides with precise three-dimensional structures is a cornerstone of modern organic chemistry and drug discovery. numberanalytics.comnumberanalytics.com Stereoselective synthesis, which allows for the control of chirality at each amino acid residue, is crucial for creating complex peptides with specific biological activities. numberanalytics.com Recent breakthroughs in this area are paving the way for more efficient and precise synthesis of peptides, including those containing L-Valine and L-alanine residues.
Key areas of advancement include:
Novel Catalysts and Methodologies: The development of new catalysts, including chiral catalysts based on transition metals and small organic molecules (organocatalysts), has revolutionized asymmetric synthesis. numberanalytics.com These catalysts enable the highly selective formation of peptide bonds, ensuring the correct stereochemistry of the final product. numberanalytics.com Biocatalysts, or enzymes, are also gaining prominence due to their high stereoselectivity and environmentally friendly reaction conditions. numberanalytics.comnumberanalytics.com
Synthesis of Complex Natural Products: Stereoselective synthesis has enabled the total synthesis of intricate natural products, demonstrating the power of these methods to construct complex molecular architectures with high precision. numberanalytics.com
Modular and Efficient Approaches: Researchers are exploring innovative strategies for peptide synthesis, such as the use of dehydroalanine (B155165) residues as a scaffold for the stereodefined introduction of various amino acid side chains. researchgate.net This modular approach offers a versatile and efficient pathway to non-canonical peptide analogues. researchgate.net
These advancements will not only facilitate the synthesis of L-Valine, L-alanyl-, methyl ester with high purity but also enable its incorporation into larger, more complex peptides with tailored functions.
Integration into Novel Research Probes and Sensors
The unique chemical properties of dipeptides make them attractive candidates for the development of novel research probes and sensors. Their ability to interact with specific analytes, coupled with their inherent biocompatibility, opens up a range of possibilities in diagnostics and molecular imaging.
Recent research has demonstrated the potential of dipeptides in this area:
Fluorescent Sensors: Aromatic dipeptides, such as tryptophane-phenylalanine (Trp-Phe), have been shown to act as fluorescent sensors for metal ions like copper (Cu2+). acs.orgresearchgate.net The interaction between the dipeptide and the metal ion leads to a detectable change in fluorescence, allowing for sensitive and rapid detection. acs.orgresearchgate.net This principle could be extended to design sensors based on other dipeptides for a variety of target molecules.
Electrochemical Biosensors: Peptides are increasingly being used as biorecognition elements in electrochemical biosensors. nih.govresearchgate.net Their stability, selectivity, and the ease with which they can be synthesized and modified make them ideal for this purpose. nih.gov They can be attached to electrode surfaces to create highly sensitive and specific sensors for clinical diagnostics and other applications. nih.govresearchgate.net The development of peptide-based biosensors is a rapidly growing field, with thousands of new research articles being published. researchgate.net
Versatility of Peptide Probes: Peptides are versatile molecules that can be designed to form various tertiary structures, enabling them to bind to a wide range of analytes, including whole cells, viruses, and specific protein toxins. nih.gov This versatility is a key advantage in the development of rapid and accurate biosensors for infectious agents and other threats. nih.gov
The integration of this compound into such sensor platforms could lead to the development of new tools for medical diagnostics, environmental monitoring, and fundamental biological research.
Bioengineering Approaches for Enhanced Production and Derivatization
While chemical synthesis methods for dipeptides are well-established, bioengineering approaches offer a promising alternative for large-scale, cost-effective, and sustainable production. nih.gov These methods leverage the power of biological systems to produce dipeptides and their derivatives with high efficiency and specificity.
Key bioengineering strategies include:
Recombinant DNA Technology: This technology allows for the production of specific dipeptides in recombinant host cells. google.com By inserting a synthetic or naturally-occurring DNA sequence that codes for a repeating dipeptide sequence into a host organism, large quantities of the desired dipeptide can be produced. google.com The dipeptide is then enzymatically cleaved from the larger polypeptide and purified. google.com
Fermentative Processes: Novel methods, such as those based on nonribosomal peptide synthetases and L-amino acid α-ligases, enable the production of dipeptides through fermentation. nih.gov These methods have the potential to make the production of a wide range of dipeptides, including those with unique physiological functions, more economically viable. nih.gov
Enzyme-Immobilization: To improve the efficiency and reusability of enzymes used in dipeptide synthesis, researchers are developing techniques to immobilize them. For example, self-assembling peptide tags can be used to create insoluble protein aggregates, which can be easily recovered and reused for multiple reaction cycles. acs.org
These bioengineering approaches will not only enhance the production of this compound but also facilitate the creation of novel derivatives with improved properties and functionalities.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of dipeptide research lies at the intersection of multiple scientific disciplines. The unique properties of these molecules make them valuable building blocks for the creation of new materials and for studying complex biological processes.
Promising areas of interdisciplinary research include:
Peptide-Based Materials: The self-assembly of amino acids and peptides can be harnessed to create highly organized and functional materials. nih.gov These materials have potential applications in areas such as drug delivery, tissue engineering, and biocatalysis.
Peptide Catalysis in Complex Environments: Researchers are investigating the ability of short-chain peptides to act as catalysts in complex biological environments, such as cell lysates. nih.gov This research could shed light on the potential role of small catalytic peptides in the evolution of enzymes and could lead to the development of new catalysts for organic synthesis. nih.gov
Understanding Drug-Peptide Interactions: The study of how drugs interact with amino acids and small peptides is crucial for understanding their effects on protein conformation and function. taylorandfrancis.com This knowledge can be used to design new drugs with improved efficacy and fewer side effects.
The continued exploration of this compound and other dipeptides at the interface of chemistry, biology, and materials science will undoubtedly lead to new discoveries and innovative technologies with far-reaching impacts.
Q & A
Q. What are the established synthetic routes for L-Valine methyl ester hydrochloride, and how is the product validated?
L-Valine methyl ester hydrochloride is typically synthesized via Fischer esterification. In this method, L-Valine reacts with methanol under acidic conditions (e.g., dry HCl gas), followed by crystallization from ethanol-ether or methanol-ether . Validation involves:
- FTIR : A strong ester carbonyl band at 1744 cm⁻¹ confirms ester formation .
- ¹H NMR : A singlet at δ = 3.6 ppm corresponds to the methoxy group .
- ¹³C NMR : Peaks at δ 170.66 ppm (ester carbonyl) and δ 57.23 ppm (methoxy carbon) are critical .
- Melting Point : Comparison with literature values (e.g., m.p. 170°C) ensures purity .
Q. Which analytical techniques are essential for characterizing L-Valine methyl ester derivatives?
Key techniques include:
- Spectroscopy : FTIR for functional groups, NMR for structural elucidation (e.g., methoxy and ester carbons) .
- Chromatography : HPLC or LC-MS to assess purity, especially when used as a synthetic intermediate in peptide chemistry .
- Polarimetry : Optical rotation ([α]D) to verify enantiomeric purity, critical for chiral applications .
Q. How should researchers handle L-Valine methyl ester hydrochloride to ensure stability?
- Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis of the ester group .
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; avoid prolonged exposure to water .
Advanced Research Questions
Q. How does L-Valine methyl ester function in asymmetric catalysis, and what experimental parameters optimize its efficacy?
L-Valine methyl ester derivatives, such as chiral cobalt complexes, catalyze asymmetric Henry reactions (nitroaldol reactions). Key parameters:
- Catalyst Design : Ligand geometry (e.g., Schiff base derivatives) influences enantioselectivity .
- Reaction Conditions : Use anhydrous solvents (e.g., THF) and sub-zero temperatures to enhance stereochemical control .
- Substrate Scope : Test with diverse aldehydes to evaluate catalytic versatility (see Table 1 in for yield and ee data).
Q. What strategies resolve contradictions in stereochemical purity data during synthesis?
Q. How is L-Valine methyl ester utilized in prodrug development, and what pharmacokinetic challenges arise?
Q. How can researchers troubleshoot low yields in esterification reactions?
Q. What comparative studies exist on the catalytic efficiency of L-Valine-derived complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
